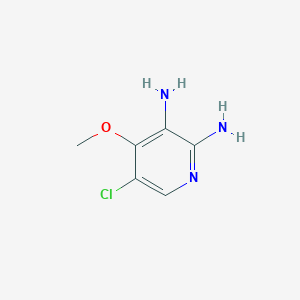

5-Chloro-4-methoxypyridin-2,3-diamine

Description

5-Chloro-4-methoxypyridin-2,3-diamine is a pyridine derivative characterized by a chloro group at position 5, a methoxy group at position 4, and two amine groups at positions 2 and 2. This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C6H8ClN3O |

|---|---|

Molecular Weight |

173.60 g/mol |

IUPAC Name |

5-chloro-4-methoxypyridine-2,3-diamine |

InChI |

InChI=1S/C6H8ClN3O/c1-11-5-3(7)2-10-6(9)4(5)8/h2H,8H2,1H3,(H2,9,10) |

InChI Key |

SRAQFLSCIKIOES-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1Cl)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Chloro-4-methylpyridine-2,3-diamine

- Key Difference : Methyl group replaces methoxy at position 3.

- Similarity score: 0.75 .

- Biological Relevance : Methyl groups often enhance lipophilicity, which could improve membrane permeability but reduce aqueous solubility compared to methoxy-substituted analogs.

4-Chloro-5-methoxypyridin-3-amine

- Key Difference : Chloro and methoxy groups are swapped (positions 4 and 5), with only one amine group at position 3.

- Impact : Altered electronic distribution may affect binding to biological targets. This compound is listed in pyridine catalogs but lacks detailed activity data .

N3-(3-Chloro-4-fluoro-phenyl)-5-methoxy-furo[2,3-c]pyridine-2,3-diamine

- Key Difference : Incorporates a fused furan ring and a 3-chloro-4-fluoro-phenyl group.

- Fluorine substitution may improve bioavailability .

Benzo[g]quinoxaline Derivatives (e.g., Compound 3 in )

- Structure: Features a fused benzene-quinoxaline core with diamine substituents.

- Activity : Exhibits submicromolar cytotoxicity (IC₅₀ < 1 μM) against MCF-7 breast cancer cells via Bax activation and Bcl2 downregulation .

- Contrast: The pyridine core of 5-Chloro-4-methoxypyridin-2,3-diamine lacks the extended aromatic system of benzo[g]quinoxalines, which may reduce intercalation-based anticancer mechanisms.

Chloroquinoline Diamines (e.g., Ro 41-3118 in )

- Structure: Quinoline core with ethyl and diamine side chains.

- Activity: These compounds are antimalarial agents with metabolites (e.g., monodesethyl derivatives) showing varied pharmacokinetics .

- Contrast: The pyridine scaffold in this compound may offer metabolic stability compared to quinolines, which undergo rapid desethylation.

Physicochemical Properties

Molecular Weight and Solubility

- This compound : Estimated molecular weight ~173.6 g/mol. Methoxy group enhances solubility in polar solvents.

- 5-Chloro-4-methylpyridine-2,3-diamine : Molecular weight ~157.6 g/mol. Lower polarity due to methyl substitution .

- 4-Chloro-5-methoxypyridin-3-amine : Molecular weight ~158.6 g/mol. Single amine group reduces hydrogen-bonding capacity .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Metabolic Stability : The absence of ethyl groups (cf. Ro 41-3118) may reduce susceptibility to oxidative metabolism, extending half-life .

- Anticancer Potential: While benzo[g]quinoxalines show potent activity, the simpler pyridine scaffold of this compound could be optimized for solubility and synthetic accessibility .

Preparation Methods

Synthetic Pathways for Chlorinated Pyridine Derivatives

Chlorination and functional group interconversion are critical steps in constructing polysubstituted pyridines. Source outlines a method for synthesizing 5-chloro-2,3-difluoropyridine via sequential chlorination, diazotization, and fluorination, starting from 2-aminopyridine . Adapting this approach, the methoxy group in 5-chloro-4-methoxypyridin-2,3-diamine could be introduced early in the synthesis through nucleophilic aromatic substitution (NAS) or protection-deprotection strategies. For example, methoxylation of a chlorinated pyridine intermediate using sodium methoxide under controlled conditions may yield the desired substitution pattern .

Key challenges include avoiding over-chlorination and ensuring regioselectivity. The use of directing groups, such as amino or nitro substituents, could guide chlorination to the desired position. Source demonstrates the utility of amino groups in directing chlorination during the synthesis of 3-amino-2-chloro-4-methylpyridine, where the amino group stabilizes intermediates and influences reaction pathways .

Amination Strategies for Pyridine Systems

Introducing amine groups into chlorinated pyridines often requires careful selection of reagents to prevent side reactions. Source details a two-step process for converting a cyano group to an amine via acidic hydrolysis, yielding 3-amino-2-chloro-4-methylpyridine with high purity . Similarly, the target compound’s 2,3-diamine functionality could be achieved through:

-

Reductive Amination : Reduction of nitro groups using catalysts like palladium on carbon or Raney nickel under hydrogen atmosphere.

-

Hofmann Degradation : Conversion of amides to amines, as demonstrated in the synthesis of CAPIC, where a cyano intermediate is hydrolyzed to an amide and subsequently degraded .

A critical consideration is the stability of the methoxy group under strongly acidic or basic conditions. Source highlights the use of aqueous sodium hydroxide for hydrolysis in the presence of sensitive functional groups, suggesting that mild alkaline conditions may preserve the methoxy substituent during amination .

Integrated Synthetic Route Proposal

Combining these strategies, a plausible synthetic route for this compound could proceed as follows:

-

Chlorination of 4-Methoxypyridin-2,3-diamine :

-

Protection and Deprotection of Amine Groups :

-

Purification and Characterization :

Comparative Analysis of Methodologies

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-4-methoxypyridin-2,3-diamine, and how are reaction conditions optimized?

Methodological Answer: A multi-step synthesis approach is commonly employed. For example, analogous pyridine derivatives are synthesized via sequential steps such as N-oxidation, nitration, nucleophilic substitution, and chloromethylation . Optimization involves adjusting reaction time, temperature, and base selection (e.g., using triethylamine or DBU). For instance, chlorination steps may require controlled temperatures (0–5°C) to minimize side reactions. Yield and purity are monitored using HPLC and NMR .

Q. Table 1: Example Synthetic Routes

| Step | Reagents/Conditions | Key Outcomes |

|---|---|---|

| N-Oxidation | H₂O₂, AcOH, 70°C, 6h | Formation of pyridine N-oxide |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | Introduction of nitro group |

| Chloromethylation | ClCH₂OH, HCl, reflux, 12h | Final halogenation step |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and molecular structure. For example, methoxy groups resonate at δ 3.8–4.0 ppm in ¹H NMR .

- X-ray Crystallography: Resolves molecular geometry and planarity. Pyridine rings typically exhibit r.m.s. deviations <0.02 Å from planarity, while methoxy groups may deviate (~1.08 Å) .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% for research-grade material) .

Advanced Research Questions

Q. How do substituent positions (e.g., chloro, methoxy) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The chloro group at position 5 enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Methoxy at position 4 directs regioselectivity via steric and electronic effects. For example, palladium catalysts (e.g., Pd(PPh₃)₄) in THF at 80°C yield biaryl products with >75% efficiency. Steric hindrance from the methoxy group may reduce coupling rates compared to unsubstituted analogs .

Q. Table 2: Substituent Effects on Reactivity

| Substituent | Position | Electronic Effect | Reactivity in Cross-Coupling |

|---|---|---|---|

| -Cl | 5 | Electron-withdrawing | High (activates C–X bond) |

| -OCH₃ | 4 | Electron-donating | Moderate (steric hindrance) |

Q. What computational models predict the biological interactions of this compound with enzyme targets?

Methodological Answer: Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) model interactions with enzymes like kinases or oxidoreductases. The chloro and methoxy groups contribute to binding affinity by forming halogen bonds and hydrogen bonds, respectively. For example, docking studies with cytochrome P450 enzymes show binding energies of −8.2 kcal/mol, suggesting potential metabolic stability .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

- Reproducibility Checks: Validate reaction conditions (e.g., solvent purity, catalyst loading). For instance, trace water in DMF may reduce yields by 10–15% .

- Meta-Analysis: Compare data across studies using standardized assays (e.g., MIC values for antimicrobial activity). Contradictions in IC₅₀ values may arise from assay variability (e.g., cell line differences) .

- Structural Verification: Confirm compound identity via X-ray crystallography to rule out isomer contamination .

Q. What strategies improve the regioselectivity of functionalizing this compound?

Methodological Answer:

- Directed Ortho-Metalation: Use directing groups (e.g., amides) to selectively introduce substituents at the 2-position.

- Protection/Deprotection: Temporarily protect the diamine group with Boc anhydride to prevent unwanted side reactions during halogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.